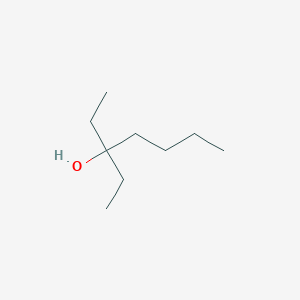

3-Ethyl-3-heptanol

説明

The exact mass of the compound 3-Heptanol, 3-ethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96959. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-ethylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-7-8-9(10,5-2)6-3/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRZDNKKANUBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173477 | |

| Record name | 3-Ethylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-41-7 | |

| Record name | 3-Ethyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-3-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptanol, 3-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylheptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethyl-3-heptanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM4GV9TV9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Ethyl-3-heptanol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Chemical and Physical Properties

This compound is a tertiary alcohol with significance as a synthetic intermediate. Its properties are summarized below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-ethylheptan-3-ol | [1] |

| Synonyms | This compound, 3-Ethylheptan-3-ol | [1] |

| CAS Number | 19780-41-7 | [1][2] |

| Molecular Formula | C₉H₂₀O | [1][2] |

| Molecular Weight | 144.25 g/mol | [1] |

| InChI | InChI=1S/C9H20O/c1-4-7-8-9(10,5-2)6-3/h10H,4-8H2,1-3H3 | [1][2] |

| InChIKey | XKRZDNKKANUBPV-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCCCC(C)(CC)O | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to Almost colorless clear liquid | [3] |

| Boiling Point | ~184 °C (estimated) | [4] |

| Melting Point | Not available | |

| Density | 0.837 g/cm³ | [4] |

| Refractive Index | 1.434 | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [3] |

Table 3: Spectroscopic Data Summary

| Technique | Description | Source(s) |

| ¹H NMR | Data available, typically showing characteristic peaks for the ethyl and butyl groups attached to the tertiary carbon, and the hydroxyl proton. | [1] |

| ¹³C NMR | Provides information on the different carbon environments within the molecule. | [5] |

| Infrared (IR) | Confirms the presence of the hydroxyl (-OH) functional group. | [1][2] |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern. | [2] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and potential reactions of this compound based on standard laboratory procedures for similar compounds.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of a tertiary alcohol by the addition of a Grignard reagent to a ketone. For this compound, this can be achieved by reacting 3-heptanone (B90015) with ethylmagnesium bromide or by reacting 3-pentanone (B124093) with butylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl bromide (or Butyl bromide)

-

3-Heptanone (or 3-Pentanone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard oven-dried laboratory glassware

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[6]

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-heptanone in anhydrous diethyl ether dropwise to the cold Grignard reagent with vigorous stirring. Control the rate of addition to maintain a gentle reflux.[6]

-

Workup: After the addition is complete, allow the reaction mixture to return to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.[6]

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether by rotary evaporation to obtain the crude this compound.[4]

Purification of this compound

Materials:

-

Crude this compound

-

Boiling chips

-

Fractional distillation apparatus or column chromatography setup (silica gel, appropriate solvent system like hexanes/ethyl acetate)

Procedure (Fractional Distillation):

-

Assemble the fractional distillation apparatus with the crude this compound in the distillation flask along with a few boiling chips.[4]

-

Begin heating the distillation flask gently and monitor the temperature at the top of the fractionating column.

-

Collect the fractions that distill over at the expected boiling point of this compound. Discard any low-boiling or high-boiling impurities.

Oxidation of this compound (Illustrative for a Secondary Alcohol)

While tertiary alcohols like this compound are resistant to oxidation under standard conditions, a protocol for the oxidation of a similar secondary alcohol is provided for context.

Materials:

-

Secondary alcohol (e.g., 3-heptanol)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Celite®

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol in anhydrous DCM.[7]

-

Add PCC to the stirring solution. The mixture will turn into a dark slurry.[7]

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC).[7]

-

Once the reaction is complete, dilute the mixture with diethyl ether and filter through a plug of silica gel and Celite® to remove chromium byproducts.[7]

-

Remove the solvent under reduced pressure to yield the crude ketone.[7]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis and properties of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: General purification workflow for an organic compound.

Caption: Logical relationships in the synthesis and reactivity of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4]

-

Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

References

3-Ethyl-3-heptanol IUPAC name and CAS number

An In-depth Technical Guide to 3-Ethyl-3-heptanol

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and analytical characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

-

Molecular Weight: 144.25 g/mol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | 6.15°C (estimate) | |

| Boiling Point | 183.8°C at 760 mmHg | |

| Density | 0.825 g/cm³ | |

| Flash Point | 71.1°C | |

| Vapor Pressure | 0.217 mmHg at 25°C | |

| Refractive Index | 1.431 | |

| Water Solubility (logS) | -2.5 (estimate) | |

| Octanol/Water Partition Coefficient (logP) | 2.72770 |

Synthesis Protocol

A common method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, this can be achieved by reacting 3-pentanone (B124093) with butylmagnesium bromide.

Experimental Protocol: Grignard Synthesis of this compound

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of 1-bromobutane (B133212) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

-

Reaction with Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium), the flask is cooled in an ice bath. A solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and confirming its molecular weight.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Mass Spectrometer: Operating in Electron Ionization (EI) mode.

-

-

GC Conditions:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 30-300.

-

-

Data Analysis: The retention time is used for identification relative to standards, and the mass spectrum is analyzed for the molecular ion peak (m/z 144) and characteristic fragmentation patterns. Purity is determined by the area percentage of the main peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature is the hydroxyl (-OH) group.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

-

O-H stretch: A broad band in the region of 3600-3200 cm⁻¹, characteristic of an alcohol.

-

C-H stretch: Sharp peaks in the region of 3000-2850 cm⁻¹.

-

C-O stretch: A band in the region of 1200-1000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, multiplicities, and integration of the peaks in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are used to confirm the structure of this compound.

Safety Information

This compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 3-Ethyl-3-heptanol: Synthesis, Characterization, and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-heptanol is a tertiary alcohol with significant applications as a chiral intermediate in the synthesis of more complex organic molecules. Its structure and functional group make it a valuable building block in various chemical transformations. This technical guide provides a comprehensive overview of its molecular properties, a detailed protocol for its synthesis via the Grignard reaction, and methodologies for its thorough characterization using modern spectroscopic techniques.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀O | [1][2][3][4][5][6][7] |

| Molecular Weight | 144.25 g/mol | [1][2][3][6] |

| IUPAC Name | 3-ethylheptan-3-ol | [5][6] |

| CAS Number | 19780-41-7 | [1][5] |

| Density | 0.825 - 0.837 g/cm³ | [8][9] |

| Boiling Point | 183.8 °C at 760 mmHg | [9] |

| Flash Point | 71.1 °C | [9] |

| Refractive Index | 1.431 - 1.434 | [8][9] |

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone. In this case, ethylmagnesium bromide reacts with 3-heptanone (B90015).

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

3-Heptanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Cover the magnesium with anhydrous diethyl ether.

-

Add a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be maintained at a gentle reflux.[1]

-

Once the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Heptanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 3-heptanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

Experimental Protocol:

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 30-200.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a spectral width of 0-12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with a spectral width of 0-220 ppm.

Summary of Spectroscopic Data

The following table summarizes the expected key data from the spectroscopic analysis of this compound.

| Spectroscopic Technique | Expected Data |

| GC-MS | A major peak in the chromatogram corresponding to this compound. The mass spectrum will show a molecular ion peak (or fragments corresponding to its loss) consistent with a molecular weight of 144.25 g/mol . Key fragments would include those from the loss of water and alkyl groups. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group. Strong C-H stretching absorptions around 2850-3000 cm⁻¹. A C-O stretching absorption in the 1100-1200 cm⁻¹ region.[7][10] |

| ¹H NMR (CDCl₃) | Multiple signals in the aliphatic region (0.8-1.6 ppm) corresponding to the different CH₃ and CH₂ groups. A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration-dependent. |

| ¹³C NMR (CDCl₃) | A signal for the quaternary carbon bonded to the hydroxyl group around 70-80 ppm. Several signals in the aliphatic region (10-40 ppm) for the ethyl and heptyl carbons. |

Logical Relationship of Molecular Properties

The relationship between the chemical structure, molecular formula, and molecular weight is fundamental to the characterization of any chemical compound.

Conclusion

This technical guide has provided a detailed overview of the key aspects of this compound for a scientific audience. The provided protocols for its synthesis and characterization offer a solid foundation for its use in research and development. The systematic presentation of its molecular properties, combined with clear workflows, aims to facilitate its effective application in the field of organic chemistry.

References

- 1. This compound | 19780-41-7 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. dasher.wustl.edu [dasher.wustl.edu]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Ethylheptan-3-ol | C9H20O | CID 88241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

Synthesis of 3-Ethyl-3-heptanol from Valeric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-ethyl-3-heptanol, a tertiary alcohol, starting from valeric acid. The synthesis involves a multi-step process requiring the conversion of the initial carboxylic acid into a more reactive intermediate, which is then subjected to a Grignard reaction. This document outlines two primary synthetic routes, detailing the necessary experimental protocols, quantitative data, and reaction workflows for each approach.

Introduction

This compound is a tertiary alcohol with applications in organic synthesis as an intermediate and building block for more complex molecules. Its synthesis from the readily available starting material, valeric acid (also known as pentanoic acid), is a classic demonstration of carboxylic acid derivatization followed by organometallic addition. Direct reaction of a Grignard reagent with valeric acid is not feasible due to the acidic proton of the carboxyl group, which would quench the Grignard reagent. Therefore, the carboxyl group must first be converted into a suitable derivative, such as an acyl chloride or an ester. This guide details two effective pathways:

-

Route 1: Conversion of valeric acid to valeryl chloride, followed by a Grignard reaction with ethylmagnesium bromide.

-

Route 2: Fischer esterification of valeric acid to ethyl valerate (B167501), followed by a Grignard reaction with ethylmagnesium bromide.

Both routes culminate in the formation of the target tertiary alcohol after an acidic work-up. The choice between these routes may depend on reagent availability, desired reaction kinetics, and scale-up considerations.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the reactants, intermediates, and the final product is provided below for easy reference.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Valeric Acid | C₅H₁₀O₂ | 102.13 | 185 - 186[1][2] | -34.5[2] | 0.930 - 0.939[1] | 1.405 - 1.414[1] |

| Valeryl Chloride | C₅H₉ClO | 120.58 | 125 - 127[3][4][5] | -110[6] | 1.016[3][4] | 1.420[3] |

| Ethyl Valerate | C₇H₁₄O₂ | 130.18 | 144 - 145[7][8][9] | -91.2[8] | 0.875[7][9] | 1.401[7][9] |

| This compound | C₉H₂₀O | 144.25 | ~182 - 193[10][11] | ~6.15 (estimate)[11] | 0.837[10][11] | 1.434[10] |

Synthetic Pathways and Mechanisms

The overall transformation from valeric acid to this compound requires two main stages: activation of the carboxylic acid and the subsequent Grignard addition.

Stage 1: Activation of Valeric Acid

Valeric acid is converted into either valeryl chloride (Route 1) or ethyl valerate (Route 2). Acyl chlorides are generally more reactive than esters.[12]

Caption: Activation pathways for valeric acid.

Stage 2: Grignard Reaction and Product Formation

Both valeryl chloride and ethyl valerate react with two equivalents of ethylmagnesium bromide (EtMgBr). The reaction proceeds through a ketone intermediate (3-heptanone), which is more reactive than the starting material and is immediately attacked by a second Grignard molecule.[13][14] An acidic work-up protonates the alkoxide to yield the final alcohol.

Caption: General mechanism for the Grignard reaction step.

Detailed Experimental Protocols

Safety Precaution: All procedures, especially those involving thionyl chloride and Grignard reagents, must be conducted in a well-ventilated fume hood. Anhydrous conditions are critical for the success of the Grignard reaction. All glassware must be flame-dried or oven-dried before use and reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

Route 1: Via Valeryl Chloride Intermediate

This route offers a highly reactive intermediate, often leading to faster reaction times in the Grignard step.

Step 1.1: Synthesis of Valeryl Chloride

This protocol is adapted from established procedures for converting carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[15][16][17]

Materials:

-

Valeric acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Stabilizer (e.g., N,N-dimethylaniline)

-

Round-bottom flask, reflux condenser, dropping funnel, distillation apparatus

Procedure:

-

Charge a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a trap), and a dropping funnel with 100 kg (1.0 eq) of valeric acid.

-

Slowly add 140 kg (1.2 eq) of thionyl chloride to the flask.

-

Add 0.1 kg of DMF as a catalyst.

-

Heat the reaction mixture to 50°C with stirring. The reaction will generate HCl and SO₂ gases, which should be neutralized in a scrubber.

-

Maintain the temperature and continue stirring until gas evolution ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Transfer the crude valeryl chloride to a distillation apparatus. Add a stabilizer (e.g., 0.1 kg N,N-dimethylaniline) to prevent decomposition during distillation.

-

Perform distillation under reduced pressure, controlling the kettle temperature to ≤90°C. Collect the fraction boiling at approximately 125-127°C (at atmospheric pressure) to yield pure valeryl chloride.[3][4][5]

Quantitative Data (Example):

| Reactant | Mass/Volume | Molar Ratio | Purity | Yield | Reference |

| Valeric Acid | 100 kg | 1.0 | - | - | [15][16] |

| Thionyl Chloride | 140 kg | ~1.2 | - | - | [15][16] |

| DMF (catalyst) | 0.1 kg | - | - | - | [15][16] |

| Valeryl Chloride | 115 kg | - | 99.7% (GC) | 98% | [15][16] |

Step 1.2: Synthesis of this compound

This protocol describes the reaction of valeryl chloride with an excess of ethylmagnesium bromide.

Materials:

-

Valeryl chloride

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

1 M Sulfuric acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel (all under an inert atmosphere), place magnesium turnings (2.2 equivalents). Add enough anhydrous diethyl ether to cover the magnesium.

-

Add a solution of ethyl bromide (2.2 equivalents) in anhydrous diethyl ether dropwise from the funnel to initiate the reaction. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir for an additional 30-60 minutes.

-

Grignard Reaction: Cool the prepared Grignard reagent in an ice bath. Slowly add a solution of valeryl chloride (1.0 equivalent) dissolved in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Work-up: Cool the flask again in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution or 1 M H₂SO₄.[18]

-

Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation.

Route 2: Via Ethyl Valerate Intermediate

This route uses a less reactive ester intermediate, which can be advantageous for controlling the exothermicity of the Grignard reaction.

Step 2.1: Synthesis of Ethyl Valerate

This protocol describes the Fischer esterification of valeric acid. An alternative enzymatic synthesis is also presented, which offers high yields under mild conditions.

Method A: Fischer Esterification

-

In a round-bottom flask equipped with a reflux condenser, combine valeric acid (1.0 eq), absolute ethanol (B145695) (3.0 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the mixture, transfer to a separatory funnel, and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

-

Dry the organic layer with anhydrous MgSO₄, filter, and remove the ethanol by distillation.

-

Purify the remaining ethyl valerate by fractional distillation, collecting the fraction at 144-145°C.

Method B: Enzymatic Esterification [19]

-

Reaction Setup: In a suitable vessel, combine valeric acid (1000 mM), ethanol (1000 mM), and heptane (B126788) as the solvent.

-

Biocatalyst: Add immobilized lipase (B570770) from Thermomyces lanuginosus (TLL-PHB) at a concentration of 18% m/v.

-

Reaction Conditions: Agitate the mixture at 234 rpm and maintain the temperature at 30.5°C.

-

Monitoring and Yield: Monitor the reaction progress. A conversion of approximately 92% can be achieved within 105 minutes.

-

Work-up: Separate the biocatalyst by filtration. The solvent and product can be separated by distillation.

Quantitative Data (Enzymatic Method):

| Parameter | Value | Reference |

| Temperature | 30.5°C | [19] |

| Agitation | 234 rpm | [19] |

| Reactant Conc. | 1000 mM each | [19] |

| Reaction Time | 105 min | [19] |

| Conversion | ~92% | [19] |

Step 2.2: Synthesis of this compound

The protocol for reacting ethyl valerate with ethylmagnesium bromide is identical to Step 1.2, with ethyl valerate (1.0 equivalent) used in place of valeryl chloride. The reaction mechanism involves the initial formation of a ketone intermediate which then reacts with a second equivalent of the Grignard reagent.[14][20][21]

Workflow Visualization

The following diagram illustrates the complete logical workflow from starting material to the final purified product.

Caption: Overall experimental workflow for the synthesis of this compound.

References

- 1. manavchem.com [manavchem.com]

- 2. Valeric acid - Wikipedia [en.wikipedia.org]

- 3. manavchem.com [manavchem.com]

- 4. Valeryl chloride | 638-29-9 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. vandemark.com [vandemark.com]

- 7. Ethyl valerate [chembk.com]

- 8. Ethyl valerate | C7H14O2 | CID 10882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl valerate | 539-82-2 [chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. This compound CAS#: 19780-41-7 [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. homework.study.com [homework.study.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]

- 16. CN102942470B - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]

- 17. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 18. datapdf.com [datapdf.com]

- 19. Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. www1.udel.edu [www1.udel.edu]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 3-Ethyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 3-Ethyl-3-heptanol. The primary synthetic route discussed is the Grignard reaction between 3-heptanone (B90015) and ethyl magnesium bromide, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document outlines the stoichiometry of the reaction, provides a detailed experimental protocol, and presents the necessary data for an accurate theoretical yield calculation.

Core Concepts: The Grignard Reaction

The synthesis of this compound is classically achieved through a Grignard reaction. This reaction involves the nucleophilic addition of a Grignard reagent, in this case, ethyl magnesium bromide, to the electrophilic carbonyl carbon of a ketone, 3-heptanone. The reaction proceeds in two main stages: the formation of a magnesium alkoxide intermediate, followed by an acidic workup to protonate the alkoxide and yield the final tertiary alcohol product.

The overall balanced chemical equation for this synthesis is:

C₂H₅MgBr + C₇H₁₄O → C₉H₁₉OMgBr

C₉H₁₉OMgBr + H₃O⁺ → C₉H₂₀O + Mg(OH)Br

For the purpose of stoichiometric calculation, the reaction can be simplified to a 1:1 molar ratio between the primary reactants and the final product:

C₂H₅MgBr + C₇H₁₄O → C₉H₂₀O

Quantitative Data for Theoretical Yield Calculation

The accurate calculation of the theoretical yield is contingent upon precise data for the reactants and the product. The following table summarizes the essential quantitative information.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (at 25°C) |

| 3-Heptanone | C₇H₁₄O | 114.19[1][2][3][4] | 0.818 g/mL[1] |

| Ethyl Magnesium Bromide | C₂H₅MgBr | 133.27[5][6] | Not applicable (typically used as a solution) |

| This compound | C₉H₂₀O | 144.25[7][8][9][10] | - |

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory procedure for the synthesis of this compound via a Grignard reaction. It is imperative that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

Materials:

-

3-Heptanone

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent (Ethyl Magnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous diethyl ether to just cover the magnesium.

-

Dissolve ethyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction. The initiation is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the mixture to stir until most of the magnesium has reacted.

-

-

Reaction with 3-Heptanone:

-

Cool the freshly prepared Grignard reagent to 0°C using an ice bath.

-

Dissolve 3-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 3-heptanone solution dropwise to the cold Grignard reagent with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine all organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation.

-

Theoretical Yield Calculation Workflow

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant.

Step 1: Calculate the moles of each reactant.

-

Moles of 3-Heptanone:

-

If starting with a volume (V) of 3-heptanone:

-

Mass = V × density

-

Moles = Mass / Molar Mass of 3-heptanone

-

-

-

Moles of Ethyl Magnesium Bromide:

-

If the Grignard reagent is prepared in situ, the moles are determined by the initial moles of the limiting reactant used for its preparation (either magnesium or ethyl bromide).

-

If using a commercial solution, the moles are calculated from its molarity (M) and the volume (V) used:

-

Moles = M × V

-

-

Step 2: Identify the limiting reactant.

-

The balanced equation shows a 1:1 molar ratio between 3-heptanone and ethyl magnesium bromide.

-

Compare the calculated moles of each reactant. The reactant with the fewer number of moles is the limiting reactant.

Step 3: Calculate the theoretical moles of the product.

-

Based on the 1:1 stoichiometry, the moles of this compound that can be theoretically produced are equal to the moles of the limiting reactant.

Step 4: Calculate the theoretical yield in grams.

-

Theoretical Yield (grams) = Moles of this compound × Molar Mass of this compound

The following diagram illustrates the logical workflow for calculating the theoretical yield.

Caption: Workflow for Theoretical Yield Calculation.

This comprehensive guide provides the necessary framework for researchers and professionals to accurately calculate the theoretical yield for the synthesis of this compound. A thorough understanding of these principles is fundamental for optimizing reaction conditions, evaluating reaction efficiency, and scaling up synthetic processes.

References

- 1. 3-庚酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 3-Heptanone | C7H14O | CID 7802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-heptanone, 106-35-4 [thegoodscentscompany.com]

- 5. americanelements.com [americanelements.com]

- 6. Ethylmagnesium bromide | 925-90-6 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. 3-Ethylheptan-3-ol | C9H20O | CID 88241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Thermodynamic Properties of 3-Ethyl-3-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethyl-3-heptanol (CAS No: 19780-41-7), a tertiary nonanol. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data for other C9 alcohols to provide a broader context for its physicochemical behavior. The guide details the fundamental thermodynamic properties, outlines the standard experimental protocols for their determination, and presents the available data in a structured format.

Physicochemical and Thermodynamic Properties

This compound is a branched-chain alcohol with the molecular formula C9H20O. Its structure, characterized by a hydroxyl group attached to a tertiary carbon, influences its thermodynamic properties, particularly its volatility and heat capacity, when compared to its linear isomers.

Physical Properties

A summary of the available physical properties for this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental and industrial settings.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Formula | C9H20O | - | |

| Molecular Weight | 144.25 | g/mol | |

| CAS Number | 19780-41-7 | - | |

| Boiling Point | 183.8 | °C at 760 mmHg | [1] |

| Density | 0.825 | g/cm³ | [1] |

| Flash Point | 71.1 | °C | [1] |

| Melting Point | 6.15 (estimate) | °C | [1] |

| Vapor Pressure | 0.217 | mmHg at 25 °C | [1] |

| Refractive Index | 1.431 | - | [1] |

Thermodynamic Properties

Experimental data on the thermodynamic properties of this compound as a function of temperature are scarce. Table 2 provides a list of key thermodynamic parameters, noting the absence of specific experimental values for this compound and offering data for related C9 alcohols for comparative purposes.

Table 2: Thermodynamic Properties of this compound and Related C9 Alcohols

| Property | This compound | 1-Nonanol | 3-Nonanol | Unit |

| Standard Enthalpy of Formation (gas), ΔfH°(gas) | Data not available | -377 ± 9 | Data not available | kJ/mol |

| Standard Enthalpy of Vaporization, ΔvapH° | Data not available | 76.86 at 25 °C | 64.8 ± 1.0 at 298.15 K | kJ/mol |

| Liquid Heat Capacity, Cp(l) | Data not available | 356.3 at 303.1 K | Data not available | J/(mol·K) |

| Standard Enthalpy of Combustion, ΔcH°(liquid) | Data not available | -5943.4 at 298.15 K | Data not available | kJ/mol |

References: 1-Nonanol ΔfH°(gas)[2], 1-Nonanol ΔvapH°[3], 1-Nonanol Cp(l)[4], 1-Nonanol ΔcH°(liquid)[3], 3-Nonanol ΔvapH°[5].

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties relies on precise calorimetric and analytical techniques. The following sections detail the standard experimental methodologies for measuring key thermodynamic parameters.

Heat Capacity Measurement: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids. The fundamental principle is to measure the temperature rise in a sample upon the input of a known quantity of heat while minimizing heat exchange with the surroundings.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid is placed in a sealed sample vessel within the calorimeter.

-

Adiabatic Shielding: The sample vessel is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample vessel, thereby minimizing heat loss.

-

Heat Input: A known amount of electrical energy is supplied to a heater within the sample vessel, causing the temperature of the sample to rise.

-

Temperature Measurement: The temperature of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the heat input.

-

Calculation: The heat capacity (Cp) is calculated using the following equation:

Cp = (Q - q) / (m * ΔT)

where:

-

Q is the electrical energy supplied.

-

q is the heat capacity of the empty sample vessel (determined in a separate calibration experiment).

-

m is the mass of the sample.

-

ΔT is the measured temperature rise.

-

Caption: Workflow for Heat Capacity Measurement using Adiabatic Calorimetry.

Vapor Pressure Measurement: Static Method

The static method is a direct technique for determining the vapor pressure of a liquid at different temperatures. It involves measuring the pressure of the vapor in equilibrium with the liquid in a closed, evacuated system.

Methodology:

-

Sample Degassing: The liquid sample is placed in a thermostatted vessel connected to a vacuum line and a pressure measuring device (manometer). The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

-

Temperature Equilibration: The vessel is brought to the desired temperature using a constant temperature bath. The system is allowed to reach thermal equilibrium.

-

Pressure Measurement: Once the liquid and vapor phases are in equilibrium, the pressure of the vapor is measured using the manometer.

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Caption: Workflow for Vapor Pressure Measurement using the Static Method.

Enthalpy of Vaporization Determination: Correlation Gas Chromatography

Correlation gas chromatography (C-GC) is an indirect method for determining the enthalpy of vaporization (ΔvapH). It relates the retention time of a compound on a gas chromatography column to its vapor pressure and, consequently, its enthalpy of vaporization.

Methodology:

-

Column and Standards Selection: A capillary gas chromatography column with a suitable stationary phase is selected. A series of standard compounds with well-known enthalpies of vaporization are chosen.

-

Isothermal Runs: The sample (this compound) and the standards are injected onto the GC column at several different constant temperatures (isothermal runs). The retention times for all compounds are recorded at each temperature.

-

Calculation of Retention Factor (k'): The retention factor for each compound at each temperature is calculated.

-

Clausius-Clapeyron Plot: A plot of ln(k') versus the reciprocal of the absolute temperature (1/T) is constructed for the sample and each standard.

-

Correlation and Calculation: The slope of the plot for each standard is proportional to its enthalpy of vaporization. A correlation line is established between the slopes and the known ΔvapH values of the standards. The enthalpy of vaporization of the unknown sample is then determined from its slope using this correlation.

References

Core Physicochemical Properties of 3-Ethyl-3-heptanol: A Technical Guide

For immediate release

This technical guide provides an in-depth overview of the solubility and partition coefficient of 3-Ethyl-3-heptanol (CAS No. 19780-41-7), a tertiary nonanol with applications in chemical synthesis. The data and methodologies presented are intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, including its water solubility and octanol-water partition coefficient. These parameters are crucial for predicting the environmental fate, bioavailability, and pharmacokinetic profile of the compound.

| Parameter | Value | Units | Notes |

| Water Solubility | 548.5 | mg/L | Temperature not specified.[1][2][3] |

| Partition Coefficient (LogP) | 2.7277 | Unitless | Also referred to as LogP or Log Kₒw.[4] |

| Molecular Formula | C₉H₂₀O | - | [1][4][5][6] |

| Molecular Weight | 144.25 | g/mol | [1][5][6] |

Experimental Protocols

Detailed experimental procedures for determining the solubility and partition coefficient of chemical substances are outlined in internationally recognized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

The water solubility of a compound is defined as its saturation mass concentration in water at a given temperature.[7][8] For a substance like this compound, with a solubility above 10⁻² g/L, the Flask Method is appropriate.[7]

Principle: A surplus of the test substance is agitated in water at a predetermined temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath

-

Mechanical shaker or stirrer

-

Centrifuge (if necessary for phase separation)

-

Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

-

Glassware (flasks with stoppers, pipettes, etc.)

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing deionized water. The amount should be sufficient to ensure a saturated solution with undissolved substance present.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath, preferably at 20 ± 0.5 °C, for a period sufficient to reach equilibrium.[7] Preliminary tests are often conducted to determine the time required to achieve saturation.[7]

-

Phase Separation: After equilibration, the mixture is allowed to stand to separate the aqueous phase from any undissolved substance. If necessary, centrifugation is used to achieve clear separation.

-

Sampling and Analysis: A sample of the clear aqueous supernatant is carefully withdrawn.

-

Quantification: The concentration of this compound in the sample is determined using a validated analytical method, such as GC-FID, against a calibration curve prepared with known standards.

The n-octanol/water partition coefficient (Kₒw or Pₒw) is a measure of a chemical's lipophilicity. It is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[9] For a LogP value in the range of 2 to 4, the Shake-Flask Method (OECD Guideline 107) is a suitable experimental approach.[9][10]

Principle: A known volume of n-octanol and water, along with the test substance, are placed in a vessel and shaken until partitioning equilibrium is achieved. The concentration of the substance in both phases is then measured.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation (e.g., GC-FID or HPLC)

-

Glassware for volume and mass measurements

Procedure:

-

Solvent Saturation: Prior to the experiment, n-octanol is saturated with water, and water is saturated with n-octanol.

-

Test Preparation: A solution of this compound is prepared in either water or n-octanol. The concentration should not exceed 0.01 mol/L in either phase.[9]

-

Partitioning: The two phases are combined in a separatory funnel or tube at a defined volume ratio. The vessel is then shaken at a constant temperature until equilibrium is established.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation is employed to break up any emulsions and ensure complete separation.

-

Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined.[9]

-

Calculation: The partition coefficient (Pₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (LogP).

An alternative for compounds with LogP values between 0 and 6 is the HPLC Method (OECD Guideline 117) .[10][11][12] This method determines the partition coefficient based on the retention time of the substance on a reverse-phase HPLC column, calibrated with reference compounds of known LogP values.[11][12]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility and partition coefficient.

References

- 1. This compound CAS#: 19780-41-7 [chemicalbook.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 19780-41-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 11. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

Spectroscopic Profile of 3-Ethyl-3-heptanol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 3-Ethyl-3-heptanol (CAS No: 19780-41-7). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. This information provides a quantitative basis for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimentally derived public data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard models and provide a reliable estimation for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -OH | 1.5 - 2.5 | Singlet (broad) | 1H |

| -CH₂- (butyl chain) | 1.2 - 1.4 | Multiplet | 4H |

| -CH₂- (ethyl group) | 1.4 - 1.6 | Quartet | 4H |

| -CH₃ (butyl chain) | 0.8 - 1.0 | Triplet | 3H |

| -CH₃ (ethyl group) | 0.8 - 1.0 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 74 - 78 |

| -CH₂- (butyl chain) | 40 - 45 |

| -CH₂- (ethyl group) | 30 - 35 |

| -CH₂- (butyl chain) | 23 - 27 |

| -CH₂- (butyl chain) | 14 - 18 |

| -CH₃ (ethyl group) | 8 - 12 |

| -CH₃ (butyl chain) | 14 - 18 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a prominent hydroxyl group and aliphatic carbon-hydrogen bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Alcohol, H-bonded |

| 2960 - 2870 | C-H | Alkane stretch |

| 1465 | C-H | Alkane bend |

| 1380 | C-H | Alkane bend |

| ~1150 | C-O | Alcohol stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The data presented below is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]

Table 4: Major Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 115 | 100 | [M - C₂H₅]⁺ |

| 87 | 85 | [M - C₄H₉]⁺ |

| 59 | 75 | [C₃H₇O]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

| 29 | 55 | [C₂H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Typical acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. The spectral width is typically set to 200-220 ppm.

-

Data Processing: The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any potential impurities.

-

Ionization: Electron ionization (EI) is the standard method used for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each fragment ion. The resulting data is displayed as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Role of 3-Ethyl-3-heptanol as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-ethyl-3-heptanol, a tertiary alcohol with potential applications as a pharmaceutical intermediate. While direct evidence of its incorporation into commercialized pharmaceuticals is not prevalent in publicly accessible literature, its structural motifs are relevant to centrally active agents. This document will cover its chemical and physical properties, a detailed synthesis protocol, and its prospective role in drug discovery, drawing parallels with the structurally related sedative-hypnotic agent, ethchlorvynol.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its application in pharmaceutical synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀O | [1] |

| Molecular Weight | 144.257 g/mol | [1] |

| CAS Number | 19780-41-7 | [1] |

| Appearance | Colorless Liquid | |

| Boiling Point | 183.8°C at 760 mmHg | |

| Melting Point | 6.15°C (estimate) | |

| Density | 0.837 g/cm³ | |

| Refractive Index | 1.434 | |

| Solubility | Miscible with most organic solvents | |

| InChIKey | XKRZDNKKANUBPV-UHFFFAOYSA-N | |

| SMILES | CCCCC(O)(CC)CC | [1] |

Synthesis of this compound

The synthesis of tertiary alcohols like this compound is commonly achieved through the Grignard reaction. The following is a representative experimental protocol for its preparation from valeric acid.[2]

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from valeric acid.

Materials:

-

Valeric acid (CH₃CH₂CH₂CH₂COOH)

-

Thionyl chloride (SOCl₂)

-

Ethylmagnesium bromide (CH₃CH₂MgBr) in a suitable ether solvent (e.g., THF or diethyl ether)

-

Anhydrous diethyl ether

-

Hydrochloric acid (aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel, and distillation apparatus

Procedure:

Step 1: Formation of Valeryl Chloride

-

In a fume hood, place valeric acid in a round-bottom flask equipped with a reflux condenser.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) to the valeric acid.

-

Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is valeryl chloride.

Step 2: Grignard Reaction

-

In a separate, flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of ethylmagnesium bromide (in excess, typically 2.5-3 equivalents) in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve the valeryl chloride from Step 1 in anhydrous diethyl ether and add it to a dropping funnel.

-

Add the valeryl chloride solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Role as a Pharmaceutical Intermediate: A Case Study of Ethchlorvynol

While this compound is not a direct precursor to a widely marketed drug, its structure as a tertiary alcohol is pertinent to the synthesis of certain central nervous system (CNS) depressants. A notable example of a structurally similar pharmaceutical is ethchlorvynol, a sedative-hypnotic drug formerly marketed as Placidyl.[3] Ethchlorvynol is also a tertiary alcohol and shares a core structural similarity with this compound.

Synthesis of Ethchlorvynol

The synthesis of ethchlorvynol involves an ethynylation reaction and does not directly utilize this compound. However, it demonstrates a synthetic strategy for creating complex tertiary alcohols with pharmaceutical activity. The primary synthesis involves the addition of lithium acetylide to 1-chloro-1-penten-3-one in liquid ammonia.[4]

Mechanism of Action of Ethchlorvynol and Related Tertiary Alcohols

Ethchlorvynol exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor.[3][5] This mechanism is shared by other CNS depressants, including barbiturates and benzodiazepines. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Positive allosteric modulators like ethchlorvynol bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect.[6][7][8] Tertiary alcohols, in general, are known to interact with GABA-A receptors, and their lipophilic nature allows them to readily cross the blood-brain barrier.[9]

Conclusion

This compound represents a simple tertiary alcohol with well-defined physicochemical properties and a straightforward synthetic route. While its direct application as a pharmaceutical intermediate in a marketed drug is not documented, its structural characteristics are relevant to the field of medicinal chemistry, particularly in the design of CNS-active agents. The case of ethchlorvynol illustrates how a similar tertiary alcohol scaffold can be elaborated to produce a potent sedative-hypnotic that modulates the GABA-A receptor. For researchers in drug discovery, this compound can serve as a valuable building block or a starting point for the synthesis of novel compounds with potential therapeutic applications, particularly those targeting the central nervous system. Further derivatization of this compound could lead to the discovery of new chemical entities with improved pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Ethchlorvynol [medbox.iiab.me]

- 4. grokipedia.com [grokipedia.com]

- 5. Ethchlorvynol | C7H9ClO | CID 5281077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of GABAA receptors in mediating the effects of alcohol in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Grignard Synthesis of 3-Ethyl-3-heptanol using 3-heptanone

For inquiries, please contact:

Gemini Support Email: --INVALID-LINK--

Abstract

This document provides a detailed protocol for the synthesis of the tertiary alcohol, 3-Ethyl-3-heptanol, via a Grignard reaction. The synthesis involves the reaction of 3-heptanone (B90015) with ethylmagnesium bromide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Included are comprehensive experimental procedures, tables of quantitative data for all reagents and products, and a visual representation of the experimental workflow.

Introduction